
P7C3A20-analog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P7C3A20-analog, as known as defluoro-P7C3-A20, is a structural analogue of P7C3-A20. Compared to P7C3-A20 structure, P7C3-A20 analog has no fluorine atom in the 1,3-diaminopropane-bridge. P7C3-A20 analog was synthesized by mistake during a process to make P7C3-A20. The bioactivity of P7C3-A20 analog is unknown. P7C3-A20 analog may be used for research to compare with P7C3-A20. P7C3-A20 is a proneurogenic, neuroprotective agent. P7C3-A20 displayed increased activity and an improved toxicity profile compared to P7C3. P7C3-A20 demonstrated greater proneurogenic efficacy than a wide spectrum of currently marketed antidepressant drugs. P7C3-A20 showed neuroprotective properties in rodent models of Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury and age-related cognitive decline.
Applications De Recherche Scientifique
Analogue Models in Scientific Research
Analogue models, often used in various scientific disciplines, provide insights into complex systems by replicating certain aspects of the system of interest in a more controllable environment. The study by Barceló, Liberati, and Visser (2011) discusses the history, aims, results, and future prospects of analogue models, particularly in the context of gravitational fields and condensed matter systems. Although not directly related to P7C3A20-analog, this concept of analogue models is crucial in understanding the behavior of complex chemical compounds by observing their analogues in controlled settings (Barceló, Liberati, & Visser, 2011).
Relevance of Analogue Studies
Abramowitz et al. (2014) delve into the relevance of analogue samples in studying obsessive-compulsive symptoms, highlighting the importance of such samples in drawing inferences about more complex systems. Similarly, analogue studies in chemical research can be pivotal for understanding the behavior and applications of complex compounds like P7C3A20-analog, especially when direct observation or experimentation is challenging (Abramowitz et al., 2014).
Sensory Evaluation in Consumer Acceptance of Plant-Based Meat Analogs
Fiorentini, Kinchla, and Nolden (2020) discuss the role of sensory evaluation in the development and consumer acceptance of plant-based meat analogs. This research emphasizes the importance of understanding sensory attributes and consumer preferences, which can also be relevant in the pharmaceutical or chemical industries for assessing the acceptability and effectiveness of new compounds or drugs (Fiorentini, Kinchla, & Nolden, 2020).
Geochemical Analogues for Predicting Behavior of Radionuclides
Airey and Ivanovich (1986) review the use of geochemical analogues for predicting the behavior of radionuclides leached from high-level radioactive waste repositories. The concept of using analogues to predict the behavior of complex substances in certain environments can be extrapolated to understand the behavior of P7C3A20-analog in various biological or environmental contexts (Airey & Ivanovich, 1986).
Visual Analogue Scales in Clinical Research
McCormack, Horne, and Sheather (1988) explore the use of Visual Analogue Scales (VAS) in measuring subjective experiences in clinical research. Such methodologies can be crucial in assessing the efficacy or impact of pharmaceutical compounds like P7C3A20-analog in a clinical setting, especially in terms of patient-reported outcomes (McCormack, Horne, & Sheather, 1988).
Propriétés
Nom du produit |
P7C3A20-analog |
|---|---|
Formule moléculaire |
C22H20Br2N2O |
Poids moléculaire |
488.22 |
Nom IUPAC |
N-(3-(3,6-dibromo-9H-carbazol-9-yl)propyl)-3-methoxyaniline |
InChI |
InChI=1S/C22H20Br2N2O/c1-27-18-5-2-4-17(14-18)25-10-3-11-26-21-8-6-15(23)12-19(21)20-13-16(24)7-9-22(20)26/h2,4-9,12-14,25H,3,10-11H2,1H3 |
Clé InChI |
KQQDARPZXLJWEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(NCCCN2C3=C(C4=C2C=CC(Br)=C4)C=C(Br)C=C3)=CC=C1 |
Apparence |
White solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
P7C3-A20 analog; P7C3A20 analog; P7C3-A20-analog; defluoro-P7C3-A20. P7C3A20-analog |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



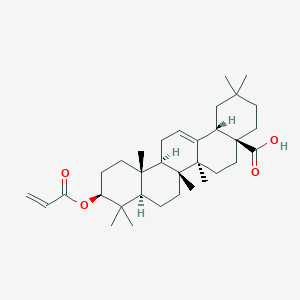
![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
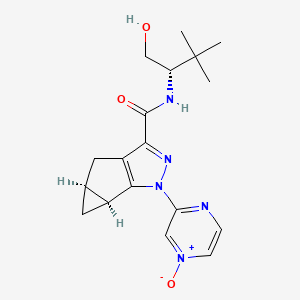
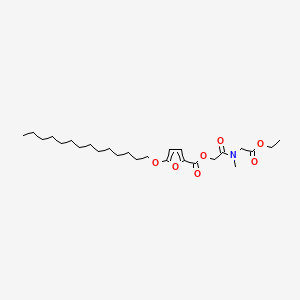
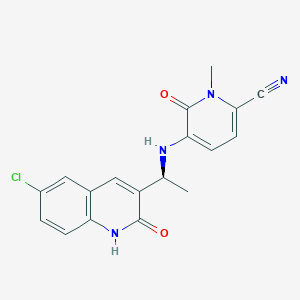
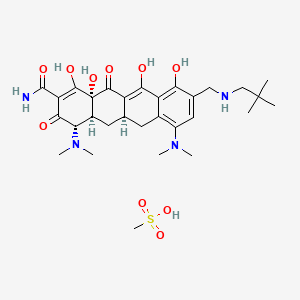
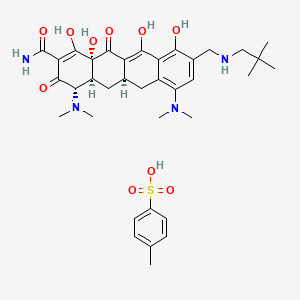
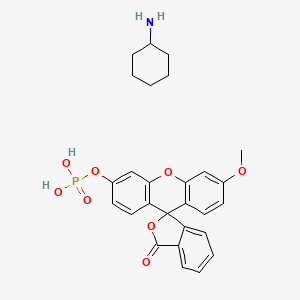
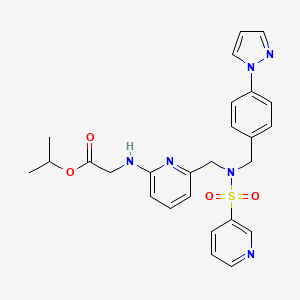
![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)
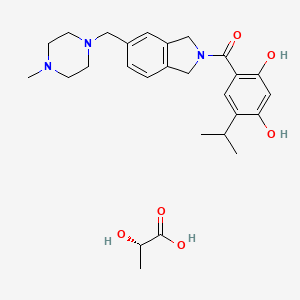
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)